Sub-Nanomolar Sigma-1 Receptor Binding Affinity of CAS 915918-67-1 versus the Antipsychotic Reference Standard Haloperidol
The target compound exhibits a Ki of 0.74 nM for the human sigma-1 receptor, determined via competitive displacement of [3H](+)-pentazocine [1]. In contrast, the clinical antipsychotic haloperidol, a widely used sigma-1 reference standard, demonstrates a Ki of 1.7 ± 0.46 nM for the cloned sigma-1 receptor [2]. This represents a 2.3-fold superior binding affinity for the target compound over haloperidol under comparable in vitro radioligand binding conditions, establishing it as a higher-potency tool for sigma-1 receptor occupancy studies.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.74 nM (human sigma-1 receptor) |
| Comparator Or Baseline | Haloperidol: Ki = 1.7 ± 0.46 nM (cloned human sigma-1 receptor) |
| Quantified Difference | ~2.3-fold higher affinity for the target compound |
| Conditions | Target compound: [3H](+)-pentazocine displacement from human sigma-1 receptor. Haloperidol: cloned human sigma-1 receptor radioligand binding assay. |
Why This Matters
For researchers requiring maximum sigma-1 receptor occupancy at minimal ligand concentrations, the 2.3-fold affinity advantage over haloperidol can translate to lower working concentrations, reduced non-specific binding, and a wider experimental window in pharmacological assays.
- [1] BindingDB. (2024). BDBM50151272 (CHEMBL3769930): Ki = 0.74 nM for human Sigma-1 Receptor. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50151272 View Source
- [2] Table 1, PMC (2016). Affinity of Haloperidol for the cloned Sigma-1 receptor (Ki = 1.7 ± 0.46 nM). Retrieved from https://pmc.ncbi.nlm.nih.gov View Source
